molecular formula C12H14N2O3 B2990144 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione CAS No. 2361655-90-3

7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione

Cat. No.: B2990144
CAS No.: 2361655-90-3
M. Wt: 234.255
InChI Key: SGNFNLHTJODRIZ-UHFFFAOYSA-N
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Description

7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of heterocyclic compounds, featuring a tricyclic ring system with nitrogen atoms incorporated into the ring structure. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the tricyclic ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione has diverse applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it can be used as a probe to study biological systems and pathways. In medicine, it has potential as a therapeutic agent due to its unique structural properties. In industry, it can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione is unique due to its tricyclic structure and the presence of nitrogen atoms. Similar compounds include 3,7-Diisopropyl-3,7-diazatricyclo[4.2.2.2(2,5)]dodecane-4,8-dione and 3,7-diazatricyclo[3.3.3.0,1,5]undecane-2,4-dione hydrochloride. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

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Properties

IUPAC Name

7-prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-8(15)14-6-11-4-3-5-12(11,7-14)10(17)13-9(11)16/h2H,1,3-7H2,(H,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNFNLHTJODRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC23CCCC2(C1)C(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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